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Chondroitin Sodium Salt -

Chondroitin Sodium Salt

Catalog Number: EVT-13989096
CAS Number:
Molecular Formula: C28H42N2Na2O23
Molecular Weight: 820.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chondroitin Sodium Salt, commonly referred to as Chondroitin Sulfate Sodium, is a glycosaminoglycan that plays a crucial role in the structural integrity of cartilage. It is primarily sourced from animal tissues, particularly from the cartilage of bovine and porcine origins. This compound is recognized for its ability to provide resistance to compression in cartilage, making it significant in joint health and function. Chondroitin Sodium Salt is classified as a symptomatic slow-acting drug for osteoarthritis, often marketed as a dietary supplement in various regions, including North America and Europe .

Source and Classification

Chondroitin Sodium Salt is derived from natural sources such as bovine trachea, porcine cartilage, or through microbial fermentation processes. The classification of chondroitin sulfate includes various types based on the sulfation pattern of its disaccharide units, such as Chondroitin Sulfate A, C, D, and E. Each type exhibits distinct biological activities depending on its structural composition .

Synthesis Analysis

Methods

Chondroitin Sodium Salt can be synthesized through both enzymatic and chemical methods. One notable approach involves the fermentation of specific strains of Escherichia coli, which produce polysaccharides that can be chemically transformed into chondroitin sulfate sodium. The synthesis often employs transition state analogs to control regioselectivity and stereochemistry during polymerization processes .

Technical Details

The enzymatic synthesis typically utilizes enzymes such as hyaluronidase to catalyze the polymerization of monomeric units. Chemical synthesis may involve the modification of polysaccharides obtained from bacterial fermentation or natural sources, followed by sulfation reactions to achieve the desired sulfate content .

Molecular Structure Analysis

Structure

Chondroitin Sodium Salt consists of repeating disaccharide units formed by N-acetylgalactosamine and glucuronic acid. The molecular formula varies based on the sulfation pattern but generally includes functional groups that contribute to its biological activity.

Data

The molecular weight of Chondroitin Sodium Salt varies depending on its specific type:

  • Monosulfated disaccharide unit: C14H23N1O15SC_{14}H_{23}N_{1}O_{15}S (molecular weight = 503.3 g/mol)
  • Bisulfated disaccharide unit: C14H20N1O30S2C_{14}H_{20}N_{1}O_{30}S_{2} (molecular weight = 605.4 g/mol) .
Chemical Reactions Analysis

Reactions

Chondroitin Sodium Salt undergoes various chemical reactions involving sulfation and depolymerization. The sulfation process typically involves the introduction of sulfate groups onto the hydroxyl groups of the sugar moieties.

Technical Details

These reactions can be catalyzed by specific sulfotransferases or achieved through chemical reagents that facilitate the transfer of sulfate groups from donor molecules to the hydroxyl groups on chondroitin's backbone .

Mechanism of Action

Process

The mechanism of action for Chondroitin Sodium Salt primarily relates to its ability to enhance joint health by maintaining cartilage structure and function. It aids in attracting water into cartilage matrices, thereby improving hydration and resilience under mechanical stress.

Data

Studies indicate that Chondroitin Sodium Salt may also inhibit enzymes that degrade cartilage, such as matrix metalloproteinases, contributing to its protective effects against osteoarthritis progression .

Physical and Chemical Properties Analysis

Physical Properties

Chondroitin Sodium Salt appears as an amorphous white to off-white powder. It is soluble in water but exhibits variability in solubility based on its sulfation degree.

Chemical Properties

  • pH: Typically ranges from 6 to 8 in solution.
  • Stability: Sensitive to heat and pH extremes; should be stored in a cool, dry place.
  • Purity: Commercial preparations usually contain over 95% purity .
Applications

Chondroitin Sodium Salt has several scientific uses:

  • Medical Applications: Used as a dietary supplement for joint health, particularly in osteoarthritis treatment.
  • Food Industry: Approved for use as a nutrient additive in food products.
  • Research: Studied for its role in cartilage biology and potential therapeutic effects in various degenerative diseases .
Biosynthesis and Extraction Methodologies of Chondroitin Sodium Salt

Enzymatic Pathways in Endogenous Chondroitin Sulfate Synthesis

Chondroitin sulfate (CS) biosynthesis occurs through a highly coordinated enzymatic cascade within the endoplasmic reticulum and Golgi compartments. This complex process initiates with the formation of a tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-) covalently attached to specific serine residues on core proteins. Xylosyltransferase catalyzes the first committed step by transferring xylose to the serine residue, followed by sequential addition of two galactose residues via β1,4-galactosyltransferase I and β1,3-galactosyltransferase II. β1,3-glucuronyltransferase I then completes the linkage region by attaching glucuronic acid (GlcA) [5].

Chain polymerization proceeds through the alternating action of specific glycosyltransferases:

  • GalNAc transferase I transfers N-acetylgalactosamine (GalNAc) to the non-reducing terminal GlcA
  • GlcA transferase II extends the chain by adding GlcA to GalNAcThis enzymatic duet synthesizes the unsulfated chondroitin backbone [→4)GlcAβ(1→3)GalNAcβ(1→]~n~. Subsequent modification by sulfotransferases using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as sulfate donor introduces position-specific sulfate groups:
  • C4ST (chondroitin-4-O-sulfotransferase) sulfates GalNAc at C4
  • C6ST (chondroitin-6-O-sulfotransferase) sulfates GalNAc at C6
  • UST (uronyI-2-O-sulfotransferase) sulfates GlcA at C2The spatiotemporal expression and combinatorial action of these enzymes generate structurally diverse CS chains that determine biological specificity [5] [10].

Table 1: Key Enzymes in Chondroitin Sulfate Biosynthesis

Biosynthetic StageEnzymeCatalytic Function
InitiationXylosyltransferaseTransfers xylose to serine residue of core protein
β1,4-Galactosyltransferase IAdds first galactose to xylose
β1,3-Galactosyltransferase IIAdds second galactose to Galβ1→4Xyl
β1,3-Glucuronyltransferase ICompletes tetrasaccharide linkage by adding GlcA to Galβ1→3Galβ1→4Xyl
PolymerizationGalNAc transferase ITransfers first GalNAc to linkage region GlcA
GalNAc transferase IIAlternates with GlcA-TII to extend chondroitin chain
GlcA transferase IIAdds GlcA to non-reducing terminal GalNAc
ModificationChondroitin-4-O-sulfotransferaseTransfers sulfate to C4 of GalNAc
Chondroitin-6-O-sulfotransferaseTransfers sulfate to C6 of GalNAc
Uronyl-2-O-sulfotransferaseTransfers sulfate to C2 of GlcA

Industrial Extraction Protocols from Animal Cartilage By-Products

Industrial-scale chondroitin sulfate production primarily utilizes cartilage by-products from terrestrial animals, employing chemical-enzymatic protocols optimized for yield and purity. Buffalo tracheal cartilage processing exemplifies this approach: Cartilage undergoes defatting through 24-hour ethanol soaking (20% v/v), followed by thermal pretreatment in boiling water (10 volumes, 1 hour) to denature proteins. Enzymatic digestion using 0.25% papain solution at 65°C for 10 hours liberates glycosaminoglycans from proteoglycan cores. The hydrolysate is then centrifuged (12,000 rpm, 15 min, 4°C) to remove insoluble residues, and proteins are precipitated using 10% trichloroacetic acid (TCA) at 4°C overnight. Following decantation, the supernatant undergoes dialysis against 0.1M acetic acid using 12 kDa MWCO membranes to remove low-molecular-weight impurities, with final lyophilization yielding chondroitin sulfate powder [1].

Critical purification enhancements include:

  • Ion-exchange chromatography on DEAE-cellulose columns eluted with NaCl gradients (0.5→2.0M) to separate CS from keratan sulfate
  • Gel filtration chromatography using Sephadex G-25 to remove residual peptides
  • Ethanol precipitation (3 volumes, 4°C) for desalting and concentration

Yield variations across sources reflect intrinsic glycosaminoglycan content: Bovine tracheal cartilage yields 62.05 ± 1.12 mg/g, nasal cartilage 60.47 ± 1.19 mg/g, and joint cartilage 60.76 ± 0.38 mg/g. These values demonstrate the efficiency of by-product utilization while highlighting intersource variability [1] [5].

Table 2: Chondroitin Sulfate Yield from Terrestrial Animal By-Products

Cartilage SourceExtraction MethodYield (mg/g dry tissue)Purity Assessment
Bovine tracheaPapain digestion + TCA precipitation62.05 ± 1.12SDS-PAGE (5-20 kDa), FTIR confirmation
Porcine nasal septumAlkaline hydrolysis + ethanol ppt.58.90 ± 0.85Disaccharide analysis, sulfate content
Avian keel (chicken)Alcalase protease + ultrafiltration70.77 ± 2.35DMMB assay, monosaccharide composition
Ovine jointTrypsin digestion + anion exchange53.20 ± 1.40NMR spectroscopy, protein content <2%

Marine-Derived Extraction Techniques: Comparative Yield Analysis

Marine sources—particularly fish processing wastes (scales, fins, skulls, and cartilage)—offer sustainable alternatives for chondroitin sulfate production, with extraction techniques adapted to their unique biochemical composition. Hot-pressure (HP) liquefaction has emerged as an environmentally advantageous pretreatment for sturgeon cartilage: Application of 0.5 MPa at 121°C for 30 minutes achieves complete tissue liquefaction, eliminating solid residues and facilitating subsequent enzymatic hydrolysis. This method significantly reduces processing time compared to conventional methods while avoiding caustic chemicals. Following liquefaction, dual-enzyme treatment with animal protease (pH 7.5, 55°C) and chondroitinase ABC liberates CS chains with minimal degradation, yielding 24.3% from dry cartilage—higher than shark-derived CS (18.7%) [9].

Comparative analyses reveal significant interspecies variability:

  • Shark cartilage: Traditional alkali extraction yields predominantly CS-C (GlcA-GalNAc6S) with 18-22% recovery
  • Sturgeon skull: Combined enzymatic-ultrafiltration provides 25.1% CS rich in 4,6-disulfated disaccharides
  • Tilapia skin: Alcalase digestion yields 0.15% CS with high molecular weight (45 kDa)
  • Pacu fish scales: Papain-based extraction delivers 0.18% CS with anticoagulant properties

Structural differences influence bioactivity; skate cartilage CS contains 78% 4-sulfated disaccharides, while sturgeon-derived CS shows 43% CS-A (GlcA-GalNAc4S), 36% CS-C (GlcA-GalNAc6S), and 21% CS-D (GlcA2S-GalNAc6S). These compositional variations underscore the importance of source selection for specific applications [5] [9].

Bioengineering Approaches for Microbial Synthesis

Bioengineered microbial synthesis addresses critical limitations of animal-derived chondroitin, including supply chain instability, viral/prion contamination risks, and structural heterogeneity. Escherichia coli K4 serves as the primary chassis due to its native chondroitin biosynthesis pathway: The kfo gene cluster (kfoA, kfoC, kfoF) encodes enzymes that polymerize UDP-GlcA and UDP-GalNAc into unsulfated chondroitin. However, wild-type K4 produces fructosylated chondroitin (kfoE gene product), requiring targeted gene deletion (ΔkfoE) to yield non-fructosylated chains. Complete CS biosynthesis necessitates co-expression of three components:

  • Functional chondroitin backbone (achieved via kfoA/C/F expression)
  • Sulfate activation pathway (cysDN for ATP sulfurylase, cysC for APS kinase)
  • Heterologous sulfotransferases (e.g., chondroitin-4-O-sulfotransferase from Homo sapiens) [2] [10].

Critical metabolic engineering interventions boost yields:

  • PAPS cofactor engineering: Deletion of cysH (PAPS reductase) prevents sulfate diversion to sulfite, increasing intracellular PAPS 54-fold
  • Sulfotransferase optimization: Computational redesign of human GalNAc4S-6ST using AlphaFold2 models and PROSS stability algorithm improved soluble expression in E. coli Origami B(DE3)
  • Compartmentalization: Golgi-targeted enzyme fusions in Pichia pastoris enhance sulfation efficiency

These strategies enabled the first microbial synthesis of chondroitin sulfate E (CS-E) in 2024, achieving >50% conversion of CS-A to CS-E through recombinant GalNAc4S-6ST expression. Current titers reach 27 μg/g dry-cell-weight with 96% sulfation efficiency, demonstrating feasibility despite needing yield improvements for industrial scalability [4] [7] [10].

Optimization of Alkaline Hydrolysis and Proteolytic Digestion Parameters

Extraction efficiency hinges on precise optimization of tissue disruption and protein degradation steps. Alkaline hydrolysis cleaves protein-glycosaminoglycan linkages but risks β-elimination degradation at excessive concentrations. For bovine tracheal cartilage, 0.5M NaOH at 60°C for 6 hours maximizes CS release while minimizing desulfation, as confirmed by sulfate content assays. Higher concentrations (≥1.0M) reduce molecular weight by 32% and sulfate content by 41%, compromising bioactivity [1] [6].

Proteolytic digestion parameters require enzyme-specific optimization:

  • Papain: pH 6.0–6.5, enzyme:substrate ratio 1:100, 65°C, 10 hours (yield: 62.05 mg/g)
  • Alcalase: pH 8.0, enzyme:substrate 1:50, 55°C, 8 hours (yield: 70.77 mg/g)
  • Trypsin: pH 7.5–8.0, enzyme:substrate 1:80, 37°C, 12 hours (yield: 58.90 mg/g)

Post-digestion purification significantly impacts final product characteristics:

  • Ultrafiltration (10–30 kDa MWCO membranes) removes 92% of peptides while retaining high-MW CS
  • Cation exchange chromatography on Amberlite IR-120 resin eliminates sodium ions, reducing ash content to <0.5%
  • Selective precipitation with 1.5M NaCl in 70% ethanol yields CS with protein contamination <1%

Process analytical technology (PAT) tools enable real-time monitoring: Conductivity probes track desalting efficiency during dialysis, while inline FTIR verifies sulfate group preservation. These optimizations collectively enhance yield from sturgeon cartilage to 24.3% compared to 18.7% with non-optimized protocols [3] [6] [9].

Table 3: Optimization Parameters for Alkaline Hydrolysis and Proteolytic Digestion

ParameterOptimal RangeEffect on Yield/PurityAnalytical Control
NaOH concentration0.4–0.6M>0.8M causes 41% sulfate lossSulfate content by turbidimetry
Alkaline hydrolysis time4–6 hours (60°C)>8 hours reduces MW by 32%Size-exclusion chromatography
Papain:substrate ratio1:80–1:100Lower ratios decrease yield by 18–25%DMMB assay of hydrolysate
Digestion temperature55–65°C (protease-specific)<50°C slows hydrolysis; >70°C denatures enzymesViscosity monitoring
Ethanol precipitation2.5–3 volumes at 4°CLower volumes increase protein contaminationBradford assay, Kjeldahl nitrogen
Ultrafiltration MWCO10–30 kDa membranesRetains >95% CS while removing 92% peptidesHPLC analysis of permeate

Properties

Product Name

Chondroitin Sodium Salt

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C28H42N2Na2O23

Molecular Weight

820.6 g/mol

InChI

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1

InChI Key

PJIUBKBHEGKTJL-VUHXTTSISA-L

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]

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